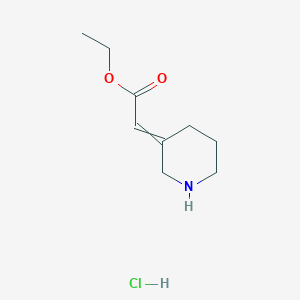

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

Description

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride (CAS: 957472-01-4) is a piperidine-derived compound characterized by an α,β-unsaturated ester moiety. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . The (E)-configuration of the double bond between the piperidine ring and the acetate group introduces rigidity, influencing its conformational stability and interaction with biological targets. This compound is used as a pharmaceutical intermediate, though its specific applications remain under investigation .

Properties

IUPAC Name |

ethyl 2-piperidin-3-ylideneacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJKQHMXNKETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride typically involves the condensation of ethyl acetoacetate with piperidine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds

Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Derivatives

Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride (CAS: 16780-05-5)

(Z)-Ethyl 2-(Piperidin-3-ylidene)acetate Hydrochloride (CAS: 957472-02-5)

- Molecular Formula: C₉H₁₆ClNO₂ (identical to the target compound) .

- Key Difference : (Z)-configuration of the double bond.

- Impact : Stereochemical differences may lead to distinct pharmacokinetic profiles.

- Similarity Score : 0.67 .

Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride (CAS: 1630907-26-4)

- Molecular Formula: C₁₀H₂₀ClNO₂ .

- Key Difference : Methyl substitution at the 3-position of the piperidine ring.

Functional Group Variations

(E)-4-(Piperidin-1-yl)but-2-enoic Acid Hydrochloride (CAS: 27741-65-7)

- Molecular Formula: C₉H₁₄ClNO₂ .

- Key Difference : Carboxylic acid replaces the ethyl ester.

- Impact : Increased acidity (pKa ~4-5) and hydrogen-bonding capacity, likely altering solubility and target engagement .

- Similarity Score : 0.67 .

2-(Pyridin-3-yl)acetic Acid Hydrochloride (CAS: 6419-36-9)

Data Tables

Table 1. Structural and Physical Properties

Biological Activity

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a synthetic compound with potential biological applications. Its structure features a piperidine ring, which is known for its activity in various pharmacological contexts, including as a scaffold in drug design. The compound's unique configuration and functional groups suggest it may exhibit diverse biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C9H16ClNO2

- CAS Number : 2197130-34-8

- Molecular Weight : 203.68 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been tested against various pathogens, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Candida albicans |

| This compound | TBD | TBD |

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- DNA Gyrase Inhibition : Similar compounds have shown inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The IC50 values for related derivatives range from 12.27 to 31.64 µM, indicating potential effectiveness against bacterial strains.

- Dihydrofolate Reductase (DHFR) Inhibition : This enzyme is crucial in the folate synthesis pathway, and inhibition can lead to antimicrobial effects. Compounds have demonstrated IC50 values as low as 2.67 µM against DHFR.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of piperidine derivatives, including this compound, against several bacterial and fungal strains. The results showed that these compounds not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin.

Safety Profile

The hemolytic activity of these compounds was assessed to determine toxicity levels. Results indicated that the derivatives exhibited low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile for further development.

Research Findings

- Synthesis and Characterization : The synthesis of this compound involves standard organic reactions such as condensation and esterification, yielding high purity products suitable for biological testing.

- In Vitro Testing : Various derivatives were tested in vitro for their antimicrobial activity using standard methods such as the broth microdilution method and time-kill assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives and ethyl chloroacetate under basic conditions. For example, analogous compounds are synthesized using cesium carbonate as a base and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in solvents like DMF at 50–60°C . Yield optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), or temperature gradients. Post-synthesis, acidification with HCl yields the hydrochloride salt. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Use SHELXL or SHELXS for single-crystal refinement to resolve the (E)-configuration and hydrogen bonding patterns .

- Spectroscopy : (δ ~1.2–1.4 ppm for ethyl group; δ ~3.5–4.2 ppm for piperidinylidene protons) and (carbonyl peak ~170 ppm) confirm functional groups. FT-IR (C=O stretch ~1730 cm) validates ester formation .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 207.7 (matching molecular weight). Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the piperidinylidene moiety. Desiccate to avoid hygroscopic degradation, as hydrochloride salts often absorb moisture .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening (e.g., hindered rotation around the piperidinylidene-acetate bond).

- Impurity analysis : Compare experimental with computational predictions (Gaussian or ORCA) to identify minor byproducts. For example, trace ethyl acetate or unreacted piperidine derivatives may cause splitting .

- Advanced techniques : or can resolve overlapping signals in congested spectral regions .

Q. What computational methods are suitable for modeling the compound’s electronic structure and reactivity?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). This predicts nucleophilic/electrophilic sites for reactions like Michael additions .

- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes with piperidine-binding pockets) to rationalize observed bioactivity .

- Solvent effects : Include PCM (Polarizable Continuum Model) to assess solvation energy in aqueous vs. organic media .

Q. How can hydrogen-bonding networks in crystal structures influence physicochemical properties?

- Methodological Answer :

- Graph-set analysis : Use Mercury CSD to classify hydrogen bonds (e.g., R(8) motifs) and quantify their contribution to lattice stability .

- Thermal analysis : DSC/TGA can correlate melting points/decomposition temperatures with intermolecular interactions. For example, strong N–H···Cl hydrogen bonds (from the hydrochloride salt) may elevate thermal stability .

- Solubility prediction : Log P calculations (via ACD/Labs) combined with crystal packing density (from PLATON) explain poor aqueous solubility despite polar groups .

Q. What strategies address challenges in supramolecular assembly during co-crystallization studies?

- Methodological Answer :

- Co-former screening : Test carboxylic acids (e.g., fumaric acid) or amides to exploit complementary hydrogen-bond donors/acceptors.

- High-throughput crystallization : Use Crystal16™ to screen solvent/antisolvent combinations (e.g., methanol/water) under varying pH .

- Synchrotron XRD : Resolve weak interactions (e.g., C–H···O) in low-symmetry space groups (e.g., P/c) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.